2-Mesitylmagnesium bromide
Overview
Description
2-Mesitylmagnesium bromide is a Grignard reagent . It is generally used to synthesize stable aromatic radical species such as dibenzoheptazethrene, diindenoanthracene, teranthene, and dimesitylindeno by kinetically blocking reactive molecular sites. It is also used in a variety of aromatic cross-coupling reactions .
Synthesis Analysis
The first magnesium-based dithiolene was prepared by the reaction of the lithium dithiolene radical with 2-mesitylmagnesium bromide . The reaction of 2 with N-heterocyclic carbenes (in toluene) gave a carbene-stabilized magnesium monodithiolene complex .
Molecular Structure Analysis
The linear formula of 2-Mesitylmagnesium bromide is (CH3)3C6H2MgBr . Its molecular weight is 223.39 .
Chemical Reactions Analysis
2-Mesitylmagnesium bromide is used to synthesize stable aromatic radical species by kinetically blocking reactive molecular sites . It is also used in a variety of aromatic cross-coupling reactions .
Physical And Chemical Properties Analysis
2-Mesitylmagnesium bromide has a concentration of 1.0 M in THF . Its density is 1.005 g/mL at 25 °C . The SMILES string representation is Cc1cc©c([Mg]Br)c©c1 .
Scientific Research Applications
2-Mesitylmagnesium bromide is a Grignard reagent . Grignard reagents are commonly used in organic chemistry for various types of synthesis. Here are some applications of 2-Mesitylmagnesium bromide:
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Synthesis of Stable Aromatic Radical Species
- Field: Organic Chemistry
- Application: 2-Mesitylmagnesium bromide is used to synthesize stable aromatic radical species such as dibenzoheptazethrene, diindenoanthracene, teranthene, and dimesitylindeno .
- Method: The exact method of application or experimental procedures would depend on the specific synthesis being performed. Generally, the Grignard reagent would be added to a solution containing the other reactants, and the reaction would be allowed to proceed under controlled conditions .
- Results: The result is the formation of stable aromatic radical species .
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Aromatic Cross-Coupling Reactions
- Field: Organic Chemistry
- Application: 2-Mesitylmagnesium bromide is also used in a variety of aromatic cross-coupling reactions .
- Method: Again, the exact method would depend on the specific reaction being performed. In general, the Grignard reagent would be mixed with the other reactants, and the reaction would be allowed to proceed under controlled conditions .
- Results: The result is the formation of a new compound through the cross-coupling of two aromatic compounds .
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Synthesis of Dibenzoheptazethrene
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Synthesis of Diindenoanthracene
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Synthesis of Teranthene
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Synthesis of Dimesitylindeno[2,1-a]fluorene
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Thin Film Deposition
- Field: Material Science
- Application: 2-Mesitylmagnesium bromide can be used in the process of thin film deposition .
- Method: The Grignard reagent is used in a chemical vapor deposition process to deposit a thin film of material onto a substrate .
- Results: The result is a thin film of material deposited onto the substrate .
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Pharmaceuticals
- Field: Pharmaceutical Chemistry
- Application: 2-Mesitylmagnesium bromide can be used in the synthesis of pharmaceutical compounds .
- Method: The Grignard reagent is used in various synthetic reactions to form carbon-carbon bonds, which are crucial in the synthesis of many pharmaceutical compounds .
- Results: The result is the formation of pharmaceutical compounds .
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LED Manufacturing
- Field: Electronics
- Application: 2-Mesitylmagnesium bromide can be used in the manufacturing of light-emitting diodes (LEDs) .
- Method: The Grignard reagent is used in the deposition of thin films of material onto a substrate, which is a crucial step in the manufacturing of LEDs .
- Results: The result is the formation of LEDs .
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Industrial Chemistry
- Field: Industrial Chemistry
- Application: 2-Mesitylmagnesium bromide can be used in various industrial chemical reactions .
- Method: The Grignard reagent is used in various synthetic reactions to form carbon-carbon bonds, which are crucial in many industrial chemical processes .
- Results: The result is the formation of various industrial chemicals .
Safety And Hazards
Future Directions
The future directions of 2-Mesitylmagnesium bromide could involve further exploration of its use in synthesizing stable aromatic radical species and in a variety of aromatic cross-coupling reactions .
Relevant Papers
The paper titled “Lewis base-complexed magnesium dithiolenes” discusses the preparation of the first magnesium-based dithiolene by the reaction of the lithium dithiolene radical with 2-mesitylmagnesium bromide .
properties
IUPAC Name |
magnesium;1,3,5-trimethylbenzene-6-ide;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11.BrH.Mg/c1-7-4-8(2)6-9(3)5-7;;/h4-5H,1-3H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWQNXIISCPKBK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[C-]C(=C1)C)C.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrMg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Mesitylmagnesium bromide | |
CAS RN |
2633-66-1 | |
Record name | 2-MESITYLMAGNESIUM BROMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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